1-Hexadecyl-3-methylimidazolium hexafluorophosphate 1-Hexadecyl-3-methylimidazolium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 219947-95-2
VCID: VC7842555
InChI: InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1
SMILES: CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Molecular Formula: C20H39F6N2P
Molecular Weight: 452.5

1-Hexadecyl-3-methylimidazolium hexafluorophosphate

CAS No.: 219947-95-2

Cat. No.: VC7842555

Molecular Formula: C20H39F6N2P

Molecular Weight: 452.5

* For research use only. Not for human or veterinary use.

1-Hexadecyl-3-methylimidazolium hexafluorophosphate - 219947-95-2

Specification

CAS No. 219947-95-2
Molecular Formula C20H39F6N2P
Molecular Weight 452.5
IUPAC Name 1-hexadecyl-3-methylimidazol-3-ium;hexafluorophosphate
Standard InChI InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1
Standard InChI Key DJNNUHQUSQWCRM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Canonical SMILES CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1-hexadecyl-3-methylimidazol-3-ium hexafluorophosphate, reflecting its cationic imidazolium core substituted with a hexadecyl (C₁₆H₃₃) chain at the N1 position and a methyl group (CH₃) at the N3 position, paired with a hexafluorophosphate (PF₆⁻) anion . Alternative designations include C16-mimPF6 and C16mimPF6, though these abbreviations are less commonly used in formal literature .

Molecular Geometry and Conformation

The cation adopts a planar imidazolium ring structure, with the hexadecyl chain extending into a hydrophobic domain. Computational models predict a staggered conformation for the alkyl chain, minimizing steric hindrance and enhancing stability . The PF₆⁻ anion exhibits octahedral symmetry, with fluorine atoms arranged equidistant from the central phosphorus atom.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₃₉F₆N₂P
Molecular Weight452.5 g/mol
Exact Mass452.276 g/mol
Topological Polar Surface22.4 Ų
LogP (Partition Coefficient)9.18

Synthesis and Purification

Synthetic Routes

1-Hexadecyl-3-methylimidazolium hexafluorophosphate is typically synthesized via a two-step process:

  • Quaternization: 1-Methylimidazole reacts with 1-bromohexadecane in a polar aprotic solvent (e.g., acetonitrile) under reflux to form the bromide salt .

  • Anion Exchange: The bromide ion is replaced with PF₆⁻ through metathesis with potassium hexafluorophosphate (KPF₆) in aqueous or methanolic media .

Purification Challenges

Residual bromide ions (<50 ppm) are a common impurity, necessitating repeated washing with deionized water and activated carbon treatment. Final purification often involves recrystallization from ethanol or acetone .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −65°C and decomposition onset at 320°C, attributable to the robust PF₆⁻ anion and hydrophobic stabilization of the alkyl chain .

Solubility Profile

The compound exhibits amphiphilic behavior:

  • Hydrophobic Domains: Soluble in nonpolar solvents (e.g., chloroform, toluene) due to the C16 chain.

  • Ionic Interactions: Miscible with polar solvents like methanol and acetone but immiscible with water .

Aggregation Behavior

Dynamic light scattering (DLS) studies indicate micelle formation at critical micelle concentrations (CMC) of 0.12 mM, driven by the balance between hydrophobic tail interactions and ionic headgroup repulsion .

Biological and Environmental Interactions

Cytotoxicity Mechanisms

In vitro assays using phosphatidylcholine vesicles demonstrate that 1-hexadecyl-3-methylimidazolium hexafluorophosphate disrupts membrane integrity via:

  • Electrostatic Interactions: Cationic headgroups bind to anionic phospholipids.

  • Hydrophobic Insertion: The C16 chain intercalates into lipid bilayers, increasing membrane fluidity .
    EC₅₀ values for cytotoxicity in Vibrio fischeri assays range from 5–15 mg/L, highlighting moderate ecotoxicity .

Environmental Persistence

Industrial and Research Applications

Green Solvent Systems

The ionic liquid serves as a recyclable catalyst in:

  • Friedel-Crafts alkylation: Yields >90% with five reuse cycles.

  • Biphasic extraction: Efficient partitioning of heavy metals (e.g., Cd²⁺, Pb²⁺) from industrial wastewater .

Drug Delivery Systems

Encapsulation studies with doxorubicin show enhanced drug loading (12–15 wt%) and pH-responsive release kinetics, attributed to the compound’s tunable hydrophobicity .

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